molecular formula C7H7ClN4O B2556119 1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride CAS No. 2172569-39-8

1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride

Cat. No.: B2556119
CAS No.: 2172569-39-8
M. Wt: 198.61
InChI Key: SMCZPXRSTZXWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride is a heterocyclic compound featuring a pyrazine ring fused to a dihydropyrazolone moiety, with a hydrochloride counterion enhancing its solubility and stability. This compound serves as a critical building block in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules. It is commercially available (e.g., from CymitQuimica) in quantities ranging from 50 mg to 500 mg, with a molecular formula inferred as $ \text{C}7\text{H}7\text{ClN}_4\text{O} $ and a molecular weight of approximately 214.6 g/mol . Its structural uniqueness lies in the pyrazine-pyrazolone scaffold, which facilitates hydrogen bonding and π-π stacking interactions, critical for target binding in drug design .

Properties

IUPAC Name

2-pyrazin-2-yl-1H-pyrazol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O.ClH/c12-7-1-4-11(10-7)6-5-8-2-3-9-6;/h1-5H,(H,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCZPXRSTZXWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(NC1=O)C2=NC=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride typically involves the condensation of pyrazin-2-amine with an appropriate diketone under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with hydrochloric acid acting as a catalyst. The resulting product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinyl derivatives.

    Reduction: Reduction reactions can yield dihydropyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazine and pyrazolone derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

1-(Pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Key Compounds Analyzed :

1-(5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)but-3-en-1-amine hydrochloride ()

3-((1S,3R,4S)-3-Ethyl-4-(6-tosyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentylamino)-4-methoxycyclobut-3-ene-1,2-dione ()

(S)-1-(5-((Pyridin-3-yl)thio)pyrazin-2-yl)-4'H,6'H-spiro[piperidine-4,5'-pyrrolo[1,2-b]pyrazol]-4'-amine ()

1-(2-Chloroacetyl)pyrazolidin-3-one ()

Hydrogen Bonding and Crystal Packing

The target compound’s pyrazine-pyrazolone system enables strong hydrogen bonding (N–H···O and C–H···Cl interactions), similar to spirocyclic derivatives in . These interactions stabilize crystal lattices and enhance binding to targets like SHP2 phosphatase, a key oncogenic protein . In contrast, tosylated pyrrolopyrazines () rely on sulfonyl groups for solubility and target affinity but exhibit lower hydrogen-bonding diversity .

Biological Activity

1-(Pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C7H8N4O·HCl
  • Molecular Weight : 188.63 g/mol

Pharmacological Activities

Pyrazole derivatives, including this compound, exhibit a variety of biological activities. The following sections summarize key findings from research studies regarding its biological effects.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives demonstrate significant antimicrobial properties. For instance, in vitro studies have shown that certain pyrazole compounds effectively inhibit bacterial growth against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 0.22 to 0.25 μg/mL, indicating potent antibacterial activity .

CompoundMIC (μg/mL)Target Pathogen
7b0.22S. aureus
4a0.25E. coli

2. Anti-inflammatory Effects

Some pyrazole derivatives have been reported to exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For example, compounds derived from the pyrazole scaffold have shown efficacy in reducing edema in carrageenan-induced models . This suggests potential applications in treating inflammatory conditions.

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. Certain compounds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, derivatives targeting specific cancer pathways have exhibited selective toxicity towards tumor cells while sparing normal cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease processes, including cyclooxygenase (COX) enzymes in inflammation and various kinases in cancer signaling pathways.
  • Receptor Modulation : Some compounds interact with specific receptors, such as estrogen receptors and cholecystokinin receptors, which can influence cellular responses and contribute to their pharmacological effects .

Case Studies

Several case studies illustrate the therapeutic potential of pyrazole derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated multiple pyrazole derivatives for their antimicrobial activity against a panel of bacteria and fungi. The results highlighted that modifications to the pyrazole ring significantly influenced antimicrobial potency .
  • Anti-inflammatory Research : In an experimental model of inflammation, a series of pyrazole derivatives were tested for their ability to reduce swelling and pain. The most active compounds showed effects comparable to indomethacin, a well-known anti-inflammatory drug .
  • Cancer Cell Line Studies : The anticancer properties were assessed using various cancer cell lines. Compounds demonstrated significant cytotoxic effects against breast and colon cancer cells, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.